N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is a complex organic compound that features a piperidine ring, a quinoline moiety, and a propanamide group
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-7-8-18-5-3-4-6-20(18)24(17)14-11-21(25)22-19-9-12-23(13-10-19)15-16-26-2/h3-6,17,19H,7-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRCQYBUFAJCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CCC(=O)NC3CCN(CC3)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Synthesis of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling of the Piperidine and Quinoline Moieties: The piperidine and quinoline moieties can be coupled using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, thiols, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biological studies to understand its effects on cellular pathways and molecular targets.
Industry: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-2H-quinolin-1-yl)propanamide
- N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-isoquinolin-1-yl)propanamide
Uniqueness
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
